Synthesis and characterization of 5-Bromo-2,3-dimethylpyrazine
Synthesis and characterization of 5-Bromo-2,3-dimethylpyrazine
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2,3-dimethylpyrazine
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-Bromo-2,3-dimethylpyrazine (CAS No. 111454-68-3). As a key heteroaromatic intermediate, this compound serves as a versatile building block in the development of novel pharmaceutical and agrochemical agents.[1] This document details a robust synthetic pathway starting from commercially available precursors, outlines rigorous purification protocols, and describes a suite of analytical techniques for structural verification and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles to provide researchers and drug development professionals with a practical and scientifically grounded resource.
Introduction and Strategic Importance
5-Bromo-2,3-dimethylpyrazine is a halogenated derivative of 2,3-dimethylpyrazine, a compound naturally found in some foods and widely used as a flavoring agent.[2][3][4] The introduction of a bromine atom onto the pyrazine ring imparts unique chemical properties, primarily by providing a reactive handle for further functionalization through cross-coupling reactions or nucleophilic substitution. The bromine atom's strong electron-withdrawing nature also influences the electronic profile of the pyrazine ring, modifying its reactivity and stability.[1] Consequently, 5-Bromo-2,3-dimethylpyrazine is a valuable intermediate in medicinal chemistry and materials science, enabling the construction of more complex molecular architectures.[1]
Synthetic Strategy and Protocols
The synthesis of 5-Bromo-2,3-dimethylpyrazine is most effectively achieved through the direct electrophilic bromination of its precursor, 2,3-dimethylpyrazine. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for 5-Bromo-2,3-dimethylpyrazine.
Synthesis of Precursor: 2,3-Dimethylpyrazine
The synthesis of the starting material, 2,3-dimethylpyrazine, is a well-established condensation reaction.
Principle: The reaction involves the condensation of an alpha-dicarbonyl compound (2,3-butanedione) with a diamine (ethylenediamine). The reaction proceeds via the formation of a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and thermometer, add ethylenediamine and 95% ethanol.
-
Cool the mixture to 0°C using an ice bath while stirring.
-
Slowly add a solution of 2,3-butanedione dissolved in 95% ethanol dropwise to the cooled mixture.
-
After the addition is complete, heat the solution to reflux for 30 minutes.
-
Cool the solution slightly and add a suitable oxidizing agent or catalyst as described in the literature, such as potassium hydroxide and a metal oxide, and reflux for an additional 18 hours.[5]
-
After cooling to room temperature, filter out the catalyst.
-
Remove the ethanol under reduced pressure. The residue can be extracted with a suitable organic solvent (e.g., diethyl ether), dried over anhydrous sodium sulfate, and purified by distillation to yield 2,3-dimethylpyrazine.[5]
Bromination of 2,3-Dimethylpyrazine
This key step involves the regioselective electrophilic aromatic substitution on the pyrazine ring.
Principle of Causality: The pyrazine ring is an electron-deficient system, making it generally resistant to electrophilic substitution. However, the two electron-donating methyl groups activate the ring. The bromination is directed to the 5-position, which is ortho and para to the activating methyl groups and avoids the deactivating influence of the nitrogen atoms. Using N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid generates a potent electrophilic bromine species (Br+) necessary to overcome the ring's deactivation.[6]
Experimental Protocol:
-
To a flask containing concentrated sulfuric acid, cool the acid to 0°C in an ice-water bath.
-
Slowly add 2,3-dimethylpyrazine (1.0 eq) to the cold acid with vigorous stirring, ensuring the temperature does not rise significantly.
-
Once the pyrazine is fully dissolved, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product and dilute the acid.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 5-Bromo-2,3-dimethylpyrazine.[6][7]
Purification
Purification of the crude product is essential to remove unreacted starting material and any potential side products.
Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[8] 5-Bromo-2,3-dimethylpyrazine, being more polar than the starting material but less polar than highly polar impurities, can be effectively isolated.
Experimental Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Bromo-2,3-dimethylpyrazine as a solid or oil.[8][9]
Characterization and Data Analysis
A multi-technique approach is required for unambiguous structure confirmation and purity assessment.
Caption: Workflow for the analytical characterization of the final product.
Physical Properties
The following table summarizes the key physical and chemical properties of 5-Bromo-2,3-dimethylpyrazine.
| Property | Value | Source |
| CAS Number | 111454-68-3 | [1] |
| Molecular Formula | C₆H₇BrN₂ | [10] |
| Molecular Weight | 187.04 g/mol | [10] |
| Boiling Point | 218.0 ± 35.0 °C (Predicted) | [1] |
| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Data not available | |
| Storage | Store at 2-8°C under inert gas | [1] |
Spectroscopic Characterization
Spectroscopic data provides the definitive structural proof of the synthesized molecule. Representative spectral data is available from sources such as ChemicalBook.[11]
| Technique | Expected Observations |
| ¹H NMR | δ ~8.3-8.5 ppm (s, 1H): A singlet corresponding to the lone aromatic proton at the C6 position. δ ~2.5-2.7 ppm (s, 3H): A singlet for the methyl protons at the C2 or C3 position. δ ~2.4-2.6 ppm (s, 3H): A singlet for the other methyl protons. The exact chemical shifts may vary slightly depending on the solvent. |
| ¹³C NMR | Expect 6 distinct signals: 4 for the aromatic carbons of the pyrazine ring and 2 for the methyl group carbons. |
| Mass Spec. (EI) | m/z ~186/188: The molecular ion (M⁺) peak will appear as a doublet with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |
| IR Spectroscopy | ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2900-3000 cm⁻¹: Aliphatic C-H stretching from methyl groups. ~1550-1600 cm⁻¹: C=C and C=N aromatic ring stretching. ~550-650 cm⁻¹: C-Br stretching. |
Chromatographic Purity Analysis
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent method to determine the purity of the final product. A single sharp peak on the chromatogram indicates a high degree of purity.[12]
High-Performance Liquid Chromatography (HPLC): For less volatile compounds or for analyses that require non-destructive techniques, reverse-phase HPLC can be used. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water.[13][14] Purity is determined by the area percentage of the main product peak.
Safety, Handling, and Storage
As a halogenated organic compound, 5-Bromo-2,3-dimethylpyrazine should be handled with appropriate care.
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Stability: The precursor, 2,3-dimethylpyrazine, is stable under normal conditions but is incompatible with strong oxidizing agents and strong acids.[15] Similar precautions should be taken with the brominated derivative.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[1]
Conclusion
This guide has detailed a reliable and well-grounded methodology for the synthesis and characterization of 5-Bromo-2,3-dimethylpyrazine. The described two-step synthesis, involving the initial formation of 2,3-dimethylpyrazine followed by regioselective bromination, provides a practical route to this important chemical intermediate. The comprehensive characterization workflow, employing a combination of spectroscopic and chromatographic techniques, ensures the structural integrity and purity of the final product. This information serves as a valuable resource for chemists and researchers engaged in the fields of drug discovery and materials science.
References
-
LookChem. 5-BroMo-2,3-diMethylpyrazine. Retrieved from LookChem. [Link]
-
U.S. National Library of Medicine. PubChem Compound Summary for CID 22201, 2,3-Dimethylpyrazine. Retrieved from PubChem. [Link]
-
Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Pyridine. Retrieved from ATSDR. [Link]
-
R. E. Ellingson, R. L. Henry, P. E. Spoerri. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society. [Link]
- Google Patents. (2016). CN105237485A - Synthetic method for 2,3-dimethyl pyrazine.
- Google Patents. (2011). CN102002006B - Method for preparing 2,3-dimethyl pyrazine.
- Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound.
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from HELIX Chromatography. [Link]
-
Organic Syntheses. Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from Organic Syntheses. [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Retrieved from Organic Chemistry Portal. [Link]
- Google Patents. (2002). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
-
Organic Syntheses. 3,5-Dibromo-2-pyrone. Org. Synth. 2014, 91, 103. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. Showing Compound 2,3-Dimethylpyrazine (FDB010958) - FooDB [foodb.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. CN105237485A - Synthetic method for 2,3-dimethyl pyrazine - Google Patents [patents.google.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. cyclicpharma.com [cyclicpharma.com]
- 11. 5-BroMo-2,3-diMethylpyrazine(111454-68-3) 1H NMR spectrum [chemicalbook.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
